molecular formula C20H22N4O5S B11261774 2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11261774
M. Wt: 430.5 g/mol
InChI Key: FPOAADGMZWYVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with methoxymethyl, dimethyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include pyrido[2,3-d]pyrimidine derivatives, which undergo various substitution reactions to introduce the methoxymethyl, dimethyl, and methoxyphenyl groups. Common reagents used in these reactions include alkyl halides, thiols, and amides. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(METHOXYMETHYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit DNA synthesis or disrupt cellular signaling pathways, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N4O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N4O5S/c1-23-18-16(19(26)24(2)20(23)27)17(12(9-21-18)10-28-3)30-11-15(25)22-13-7-5-6-8-14(13)29-4/h5-9H,10-11H2,1-4H3,(H,22,25)

InChI Key

FPOAADGMZWYVLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(C(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC=C3OC)COC

Origin of Product

United States

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